Manidipine DiHCl

Description

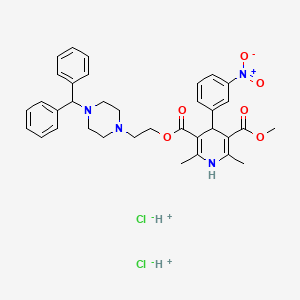

Manidipine DiHCl (dihydrochloride) is a dihydropyridine (DHP) calcium channel blocker (CCB) primarily used to treat hypertension. It inhibits L-type voltage-sensitive calcium channels (VSCCs), reducing vascular smooth muscle contraction and peripheral resistance . Beyond its antihypertensive effects, recent studies highlight its metabolic benefits, such as improving insulin sensitivity in obese hypertensive patients , and unexpected antiviral activity against mammarenaviruses like Lujo virus (LUJV) .

Properties

Molecular Formula |

C35H40Cl2N4O6 |

|---|---|

Molecular Weight |

683.6 g/mol |

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydron;dichloride |

InChI |

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H |

InChI Key |

JINNGBXKBDUGQT-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.[Cl-].[Cl-] |

Origin of Product |

United States |

Biological Activity

Manidipine dihydrochloride (Manidipine DiHCl) is a calcium channel blocker primarily used to treat hypertension. Recent research has expanded its potential applications, revealing significant biological activities beyond its antihypertensive effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Manidipine acts as a 1,4-dihydropyridine calcium channel antagonist , selectively inhibiting L-type calcium channels. This action leads to vasodilation, particularly in renal and peripheral blood vessels, thereby reducing blood pressure. Its unique pharmacokinetic profile allows for prolonged action compared to other calcium channel blockers like amlodipine and nifedipine .

Antihypertensive Effects

Clinical studies have demonstrated that Manidipine effectively lowers blood pressure in hypertensive patients. A study comparing Manidipine with amlodipine showed that while both medications reduced systolic and diastolic blood pressure significantly, Manidipine had a lesser impact on intraglomerular pressure, indicating a more favorable renal hemodynamic profile .

Table 1: Comparison of Blood Pressure Reduction

| Drug | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |

|---|---|---|

| Manidipine | -18 | -6.5 |

| Amlodipine | -20 | -8 |

Renal Protective Effects

Manidipine has been shown to exert protective effects on renal function. It reduces vascular resistance in the kidneys and increases renal blood flow, which is beneficial in hypertensive patients . In vitro studies indicate that therapeutic concentrations of Manidipine inhibit cellular proliferation in response to vascular mitogens such as PDGF (Platelet-Derived Growth Factor), suggesting a role in mitigating vascular remodeling associated with hypertension .

Antiviral Activity

Recent investigations have highlighted the potential of Manidipine as an antiviral agent against human cytomegalovirus (HCMV). A study found that Manidipine inhibits HCMV replication at low micromolar concentrations by interfering with the viral Immediate-Early 2 (IE-2) protein, crucial for viral transcription and replication . This mechanism distinguishes it from other antiviral therapies currently available.

Table 2: Antiviral Efficacy of Manidipine

| HCMV Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Clinical Isolates | 2.5 | Inhibition of IE-2 protein |

| Resistant Strains | 3.0 | Interference with viral DNA synthesis |

Case Studies

- Hypertensive Patients with Microalbuminuria : In a clinical trial, the addition of Manidipine to standard antihypertensive therapy resulted in significant reductions in both blood pressure and albumin excretion rates (AER), demonstrating its efficacy in managing hypertensive patients with renal complications .

- Diabetic Hypertensives : Another study indicated that Manidipine improved insulin sensitivity in hypertensive type 2 diabetics when assessed using the glucose clamp technique, suggesting additional metabolic benefits beyond blood pressure control .

Comparison with Similar Compounds

Manidipine vs. Amlodipine

- Efficacy : Both drugs show comparable blood pressure (BP) reduction. In a meta-analysis of 10 randomized trials, manidipine (10–20 mg/day) and amlodipine (5–10 mg/day) achieved similar systolic/diastolic BP reductions .

- Safety : Manidipine demonstrated significantly fewer adverse effects, particularly ankle edema (risk ratio: 0.32, 95% CI: 0.18–0.55), likely due to its higher vascular selectivity and slower receptor dissociation .

Manidipine vs. Lercanidipine

- Both are lipophilic DHPs with prolonged action. However, manidipine’s combination with delapril (ACE inhibitor) significantly reduced insulin resistance and plasma fibrinogen in obese hypertensives, whereas lercanidipine lacks similar metabolic data .

Manidipine vs. Thiazide Diuretics

- In the JNC 7 guidelines, thiazides are first-line for uncomplicated hypertension, but manidipine is preferred in high-risk patients (e.g., diabetics) due to metabolic neutrality or benefits .

Table 1: Antihypertensive Drug Comparisons

| Compound | Mechanism | Key Advantages | Limitations |

|---|---|---|---|

| Manidipine DiHCl | L-type CCB | Fewer side effects (e.g., edema), metabolic benefits | Limited data in severe hypertension |

| Amlodipine | L-type CCB | Long half-life, once-daily dosing | Higher risk of edema |

| Hydrochlorothiazide | Diuretic | Cost-effective, first-line therapy | Metabolic disturbances (e.g., hypokalemia) |

Metabolic and Renal Effects

- Manidipine vs.

- Diabetic Patients: Manidipine monotherapy matched enalapril (ACE inhibitor) in BP reduction while preserving glucose metabolism .

Antiviral Activity

Manidipine and lercanidipine were identified as broad-spectrum mammarenavirus entry inhibitors (IC~50~: 1–10 μM), though their mechanism differs from trametinib (MAPK inhibitor):

- Mechanism : Unlike trametinib, which targets viral glycoprotein GP2 (C410 residue), manidipine and lercanidipine block cellular calcium channels, indirectly inhibiting viral entry .

- Resistance Profile: No resistance mutations emerged after 12 passages with manidipine/lercanidipine, unlike trametinib, which faced resistance via F446L mutation in LASV .

Table 2: Antiviral Activity Against LUJV and Mammarenaviruses

| Compound | Target | IC~50~ (μM) | Resistance Risk |

|---|---|---|---|

| Manidipine | Cellular Ca²⁺ channels | 1–10 | None observed |

| Lercanidipine | Cellular Ca²⁺ channels | 1–10 | None observed |

| Trametinib | Viral GP2 (C410) | 0.756–10.36 | High (F446L mutation) |

Pharmacokinetics and Chemical Structure

- Pharmacokinetics : Manidipine’s lipophilicity and slow receptor dissociation contribute to sustained BP control and reduced reflex tachycardia .

- Chemical Comparisons: Nicardipine: Shares the DHP core but has a nitro group at C3, increasing coronary selectivity. Trimetazidine DiHCl: A non-DHP antianginal agent; structurally distinct, targeting mitochondrial metabolism .

Preparation Methods

Multi-Step Synthesis via Acylation and Cyclization

Acylation of 1-Benzhydryl-4-(2-Hydroxyethyl)Piperazine

The foundational synthesis begins with 1-benzhydryl-4-(2-hydroxyethyl)piperazine (Compound IV), which undergoes acylation using diketene in alkyl acetate solvents at 70–80°C for 2 hours. This step yields 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetic ester (Compound III) with a 93.9–97.1% yield, demonstrating high efficiency under mild conditions. Critical parameters include maintaining a stoichiometric excess of diketene (1.24–1.25 molar equivalents) and rigorous washing with water to remove unreacted reagents.

Cyclization with Methyl 3-Amino Crotonate and m-Nitrobenzaldehyde

Compound III undergoes cyclization in the presence of methyl 3-amino crotonate and m-nitrobenzaldehyde under reflux in isopropyl alcohol (Virahol) for 7 hours. The reaction proceeds via a Hantzsch dihydropyridine synthesis mechanism, forming the dihydropyridine core. Post-reaction, solvent removal via distillation followed by ethyl acetate extraction and pH adjustment (pH 1–2 with HCl) precipitates the intermediate free base (Compound II) at 44.5–47.0% yield. Purity exceeds 99% by HPLC, attributed to crystallographic purification using mixed solvents (ethyl acetate/isopropyl ether/n-hexane).

Hydrochloride Salt Formation

The final step involves dissolving Compound II in a hydrochloric acid-methanol solution, yielding Manidipine DiHCl after recrystallization from 95% methanol. This process achieves a 76.6–77.8% yield with 99.56–99.63% purity, underscoring the efficacy of methanol as a crystallization solvent for minimizing impurities (<0.1%).

Table 1: Key Reaction Parameters for Multi-Step Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acylation | Diketene, Compound IV | Methyl acetate | 70–80°C | 93.9–97.1 | N/A |

| Cyclization | Methyl 3-amino crotonate, m-nitrobenzaldehyde | Isopropyl alcohol | Reflux | 44.5–47.0 | >99 |

| Salt Formation | HCl/MeOH | Methanol | 25°C | 76.6–77.8 | 99.5–99.6 |

Alternative Synthesis via N-(2-Hydroxyethyl)Piperazine Intermediate

Synthesis of N-(2-Hydroxyethyl)Piperazine

A divergent route begins with piperazine and ethylene oxide in aqueous medium at 15–20°C, producing N-(2-hydroxyethyl)piperazine (MNDP-1) at 81.7% yield. Subsequent alkylation with benzhydryl bromide in DMF and potassium carbonate yields 1-benzhydryl-4-(2-hydroxyethyl)piperazine, a critical precursor.

Alkylation and Cyclization Optimization

This method emphasizes solvent selection (DMF for alkylation, ether for extraction) and stoichiometric control (1:1.05 molar ratio of MNDP-1 to benzhydryl bromide). Cyclization with methyl acetoacetate and ammonium acetate in toluene under Dean-Stark conditions achieves 68.7% yield, though lower than the previous method, highlighting trade-offs between scalability and efficiency.

Polymorphic Form Control and Crystallization Strategies

Form II: Non-Hygroscopic Crystalline Form

Form II, characterized by XRD peaks at 10.94, 22.02, and 22.74°2θ, is synthesized via solvent-free crystallization, ensuring minimal residual solvents. This form exhibits superior flowability for tablet formulation, with a purity >99.5% by HPLC.

Amorphous Form V Preparation

Dissolving this compound in refluxing methanol followed by vacuum drying produces amorphous Form V, ideal for enhanced dissolution profiles. The absence of crystalline order is confirmed by a featureless XRD pattern, suitable for rapid-onset formulations.

Table 2: Polymorphic Forms of this compound

| Form | XRD Peaks (°2θ) | Solvent System | Hygroscopicity | Application |

|---|---|---|---|---|

| I | 12.58, 20.34, 23.36 | Methanol/Water | Moderate | Standard tablets |

| II | 10.94, 22.02, 22.74 | Solvent-free | Low | Direct compression |

| V | Amorphous | Methanol | High | Fast-dissolve formulations |

Physicochemical Characterization and Quality Control

Industrial-Scale Process Considerations

Solvent Recovery and Waste Management

Ethyl acetate and isopropyl alcohol recovery via distillation achieves >90% solvent reuse, reducing environmental impact. Waste streams are neutralized with NaOH to pH 7–8 before disposal, complying with regulatory guidelines.

Cost-Benefit Analysis

Q & A

Q. How can researchers ensure ethical rigor when designing trials involving this compound in vulnerable populations (e.g., pregnant women)?

- Methodological Answer : Adhere to ICH E6 Good Clinical Practice (GCP) guidelines. Establish independent data safety monitoring boards (DSMBs) to review adverse events. Preclinical teratogenicity studies in multiple species are mandatory before Phase I trials. Explicitly document informed consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.